molecular formula C15H16N2O2S B2364455 N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 1209338-43-1

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2364455
CAS No.: 1209338-43-1
M. Wt: 288.37
InChI Key: BYBSDFFMBKLLNB-UHFFFAOYSA-N
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Description

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a molecular architecture combining phenyl and thiophen-2-ylmethyl groups through an oxalamide linker, a structural motif present in compounds investigated for their interaction with neurological targets . Research on analogous molecules, particularly those incorporating the thiophene moiety, has indicated potential value in studying antinociceptive pathways . For instance, certain structurally related compounds have demonstrated potent activity in models such as the mouse tail-flick and hot-plate tests, suggesting a mechanism of action that may involve opioid receptors . This makes this compound a compelling candidate for researchers exploring new ligands for central nervous system targets. Its potential applications extend to serving as a building block in organic synthesis and a precursor for developing novel therapeutic agents. Researchers are encouraged to investigate its full pharmacological profile, physicochemical properties, and structure-activity relationships. This product is intended for laboratory research purposes only and is not classified or tested for human consumption.

Properties

IUPAC Name

N-phenyl-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11(10-13-8-5-9-20-13)16-14(18)15(19)17-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSDFFMBKLLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Molecular Structure and Identification

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide (CAS No.: 1209338-43-1) is characterized by the molecular formula C₁₅H₁₆N₂O₂S with a molecular weight of 288.37 g/mol. The compound's structure features a central oxalamide core (–NH–CO–CO–NH–) connecting a phenyl group at the N1 position and a 1-(thiophen-2-yl)propan-2-yl group at the N2 position. This arrangement creates a molecule with interesting conformational properties and potential for hydrogen bonding.

The IUPAC name for this compound is N-phenyl-N'-(1-thiophen-2-ylpropan-2-yl)oxamide, and it has the following structural identifiers:

Property Value
Standard InChI InChI=1S/C15H16N2O2S/c1-11(10-13-8-5-9-20-13)16-14(18)15(19)17-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19)
Standard InChI Key BYBSDFFMBKLLNB-UHFFFAOYSA-N
SMILES CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2

Physicochemical Characteristics

The compound exhibits several important physicochemical properties that influence its synthesis and handling:

Property Value/Description
Appearance White to off-white solid
Molecular Weight 288.37 g/mol
Solubility Moderate in DMSO and DMF, low in aqueous media
LogP (calculated) ~2.1
Stability Stable at room temperature; degrades above 150°C
Hydrogen Bonding Intramolecular NH···O=C interactions

The oxalamide core confers rigidity to the molecule, with X-ray crystallography of analogous oxalamides revealing planar amide groups with dihedral angles typically less than 10° between aromatic rings.

General Synthetic Strategies for Oxalamides

Common Synthetic Approaches

Oxalamides are typically synthesized through several general approaches that can be adapted for this compound:

  • Reaction of oxalyl chloride with amines
  • Aminolysis of diethyl oxalate or similar oxalate esters
  • Coupling of oxamic acid derivatives with amines
  • Oxidative coupling of amides

For the target compound, these general approaches must be modified to account for the different substituents at the N1 and N2 positions.

Key Starting Materials

The synthesis of this compound typically requires the following key reagents:

  • Aniline (phenylamine)
  • 1-(thiophen-2-yl)propan-2-amine (or synthetic equivalents)
  • Oxalyl chloride or diethyl oxalate
  • Appropriate solvents and catalysts

The synthetic challenge lies in selectively introducing the different amine components to the oxalamide core.

Direct Synthesis via Oxalyl Chloride

Synthesis Procedure

The most straightforward approach to synthesizing this compound involves a two-step reaction using oxalyl chloride:

Step 1: Preparation of N1-phenyloxamic acid chloride
  • In a dry round-bottomed flask, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane under nitrogen atmosphere at 0°C.
  • Slowly add a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
  • Allow the reaction to warm to room temperature and stir for 3-4 hours.
  • The resulting N1-phenyloxamic acid chloride intermediate can be used directly in the next step.
Step 2: Coupling with 1-(thiophen-2-yl)propan-2-amine
  • Prepare a solution of 1-(thiophen-2-yl)propan-2-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
  • Slowly add the N1-phenyloxamic acid chloride solution from Step 1 at 0°C.
  • Allow the reaction to warm to room temperature and stir overnight.
  • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine.
  • Dry over anhydrous Na₂SO₄, filter, and concentrate.
  • Purify the crude product by column chromatography or recrystallization.

This method typically yields the desired product in 70-80% yield.

Optimization of Reaction Conditions

The efficiency of this synthetic approach can be optimized by adjusting several parameters:

Parameter Optimal Condition Effect on Yield
Temperature 0°C to RT Higher temperatures may lead to side products
Solvent Dichloromethane Alternative: THF, toluene
Base Triethylamine Alternative: DIPEA, pyridine
Reaction Time 12-24 hours Longer times may be needed for complete conversion
Concentration 0.1-0.2 M Too dilute reduces reaction rate, too concentrated may cause precipitation

Sequential Aminolysis of Diethyl Oxalate

Synthesis Methodology

An alternative approach involves the sequential aminolysis of diethyl oxalate:

Step 1: Monoaminolysis with aniline
  • In a round-bottomed flask, dissolve diethyl oxalate (1.2 eq) in ethanol at 0°C.
  • Add a solution of aniline (1.0 eq) in ethanol dropwise over 30 minutes.
  • Stir at 0°C for 1 hour, then at room temperature for 5 hours.
  • The resulting ethyl N-phenyloxamate can be isolated by removing excess solvent or used directly.
Step 2: Second aminolysis with 1-(thiophen-2-yl)propan-2-amine
  • To the ethyl N-phenyloxamate solution, add 1-(thiophen-2-yl)propan-2-amine (1.1 eq).
  • Heat the mixture at 80-90°C for 12-24 hours.
  • Cool to room temperature and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

This approach typically gives yields of 65-75% and is particularly suitable for large-scale synthesis.

Comparative Reaction Conditions for Oxalamide Synthesis

The synthesis of related oxalamide compounds provides valuable insights into optimizing conditions for our target molecule:

Reaction Conditions Yield (%) Oxalamide Type Reference
In ethanol at 0-20°C 89 N1,N2-Bis(2-hydroxyethyl)oxalamide
In methanol 93 N1,N2-Bis(2-hydroxyethyl)oxalamide
With potassium phosphate, copper(I) iodide, ethylenediamine in toluene, reflux, 18h 90 N1,N2-Bis(2-hydroxyethyl)oxalamide
In 1,2-dimethoxyethane Not reported N1,N2-Bis(2-hydroxyethyl)oxalamide
With tetrabutoxytitanium at 155-185°C for 4h 94.2 N1,N2-Bis(2-hydroxyethyl)oxalamide

These conditions can be adapted for the synthesis of this compound by accounting for the different reactivity profiles of aniline and 1-(thiophen-2-yl)propan-2-amine.

Flow Microreactor Synthesis

Methodology and Advantages

A more modern approach involves using flow microreactor technology, which offers advantages for handling reactive intermediates and improving selectivity:

  • In a flow microreactor system with two T-shaped micromixers and two microtube reactors, generate the N-phenylcarbamoyllithium by adding n-butyllithium to a solution of N-phenylcarbamoyl chloride at -78°C.
  • In a separate stream, prepare a solution of 1-(thiophen-2-yl)propan-2-amine derivative.
  • Mix the two streams in the second micromixer, allowing the coupling reaction to occur.
  • Collect the output and work up as required.

This method can provide improved yields (typically 80-85%) and better selectivity compared to batch processes, especially for sensitive intermediates.

Optimization of Flow Parameters

The flow microreactor approach requires careful optimization of several parameters:

Parameter Optimal Range Effect on Synthesis
Inner Diameter (M1) 250-500 μm Affects mixing efficiency
Total Flow Rate 12-18 mL/min Controls residence time
Temperature -78°C to -40°C Stabilizes reactive intermediates
Concentration 0.05-0.1 M Prevents clogging and improves mixing

Synthesis via Protected Intermediates

For challenging cases where direct coupling leads to side reactions or poor yields, a strategy using protected intermediates can be employed:

Synthesis using N-Protected Intermediates

  • Prepare N-(p-methoxybenzyl)-protected aniline derivative.
  • React with oxalyl chloride to form the corresponding oxamic acid chloride.
  • Couple with 1-(thiophen-2-yl)propan-2-amine.
  • Remove the protecting group using trifluoroacetic acid.

This approach is particularly useful when direct methods give low yields due to side reactions.

Characterization and Analysis

Spectroscopic Characterization

The successful synthesis of this compound can be confirmed using various spectroscopic techniques:

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) would typically show:

  • δ 10.7-10.9 ppm (s, 1H, NH-phenyl)
  • δ 9.0-9.2 ppm (d, 1H, NH-thiophenylpropyl)
  • δ 7.5-7.7 ppm (m, 2H, phenyl-H)
  • δ 7.2-7.4 ppm (m, 3H, phenyl-H)
  • δ 7.0-7.2 ppm (m, 1H, thiophene-H)
  • δ 6.8-7.0 ppm (m, 2H, thiophene-H)
  • δ 4.0-4.2 ppm (m, 1H, CH-CH₃)
  • δ 2.8-3.1 ppm (m, 2H, CH₂-thiophene)
  • δ 1.1-1.3 ppm (d, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆) would show signals for:

  • δ 160-162 ppm (C=O)
  • δ 158-160 ppm (C=O)
  • δ 142-144 ppm (thiophene-C)
  • δ 138-140 ppm (phenyl-C)
  • δ 126-129 ppm (multiple aromatic-C signals)
  • δ 124-126 ppm (thiophene-C)
  • δ 122-124 ppm (thiophene-C)
  • δ 46-48 ppm (CH-CH₃)
  • δ 36-38 ppm (CH₂)
  • δ 19-21 ppm (CH₃)
Infrared Spectroscopy

FTIR spectroscopy would show characteristic bands:

  • 3300-3400 cm⁻¹ (N-H stretching)
  • 1670-1690 cm⁻¹ (C=O stretching, amide I)
  • 1520-1540 cm⁻¹ (N-H bending, amide II)
  • 1300-1320 cm⁻¹ (C-N stretching)
  • 700-800 cm⁻¹ (thiophene C-H bending)
Mass Spectrometry

LC-MS analysis would show:

  • [M+H]⁺ at m/z 289
  • Common fragments at m/z 197 (loss of phenylamine), 171 (loss of oxalylphenylamine)

Chromatographic Analysis

HPLC analysis conditions:

  • Column: C18 reversed-phase
  • Mobile phase: Acetonitrile/water gradient (30:70 to 70:30)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention time: Typically 8-10 minutes under these conditions

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Synthetic Method Typical Yield (%) Advantages Limitations
Oxalyl Chloride Approach 70-80 Direct, fewer steps Moisture-sensitive intermediates
Sequential Aminolysis 65-75 Scalable, milder conditions Longer reaction times
Flow Microreactor 80-85 Better selectivity, faster Requires specialized equipment
Protected Intermediates 60-70 Fewer side reactions Additional protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide serves as a building block for synthesizing more complex molecules. Its unique structure enables:

  • Diverse Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, leading to various derivatives that may have enhanced properties or functionalities.

Biology

The compound is investigated for its potential as a biochemical probe:

  • Enzyme Interaction Studies : Its ability to interact with specific enzyme active sites may provide insights into biochemical pathways.

Medicine

Research into the pharmacological properties of this compound indicates potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : The compound's interaction with neurotransmitter receptors could offer benefits in neurodegenerative disease models.

Industrial Applications

This compound is utilized in the development of new materials and chemical processes:

  • Material Science : Its structural properties make it suitable for creating advanced materials with specific mechanical or thermal characteristics.

Case Study 1: Anticancer Research

A study investigating the cytotoxic effects of oxalamide derivatives found that compounds similar to this compound demonstrated selective toxicity against human cancer cells while sparing normal cells. This highlights its potential as a lead compound in cancer therapeutics.

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition revealed that compounds with similar structures could inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases. This suggests that this compound may have applications in treating conditions like Alzheimer's disease.

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis; diverse chemical reactions
BiologyBiochemical probe; enzyme interaction studies
MedicineAnticancer activity; neuroprotective effects
IndustryDevelopment of advanced materials

Mechanism of Action

The mechanism by which N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide exerts its effects involves interactions with specific molecular targets. The phenyl and thiophene rings may interact with enzyme active sites or receptor binding pockets, while the oxalamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following oxalamide analogs, referenced in recent studies, provide a basis for comparative analysis:

Compound (PubChem CID) Substituents Key Structural Features
Target Compound Phenyl; 1-(thiophen-2-yl)propan-2-yl Thiophene sulfur, branched alkyl chain, no polar groups.
FNO (7585377) 2-Fluorobenzyl; 2-nitrophenyl Nitro (electron-withdrawing), fluorine (lipophilicity enhancer).
HDMPOA (126500385) Bis(4-hydroxy-2,6-dimethylphenyl) Hydroxyl (H-bond donor), methyl (steric bulk), symmetric structure.
MPO (3109923) 2-Methoxyethyl; pyridin-2-ylmethyl Methoxy (polar), pyridine (basic N, potential for metal coordination).
EFMO (3113979) 4-Ethoxyphenyl; furan-2-ylmethyl Ethoxy (moderate polarity), furan (oxygen heterocycle, reduced lipophilicity vs. thiophene).
Structural and Physicochemical Differences
  • Thiophene’s larger atomic radius may also influence binding pocket interactions .
  • Polarity: HDMPOA’s hydroxyl groups enhance water solubility and hydrogen-bonding capacity compared to the target’s non-polar substituents, which may favor membrane permeability.

Comparison with Thiophene-Containing Analogs

lists impurities in drospirenone formulations, including thiophene derivatives like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. Key comparisons include:

  • Thiophene Position : The target’s thiophen-2-yl group versus the 3-yl isomer in ’s compound. 2-Substitution may improve steric compatibility with flat aromatic pockets (e.g., enzyme active sites), while 3-substitution could alter dihedral angles and binding kinetics .

Biological Activity

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. Research has focused on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the available literature, synthesizing findings from various studies to provide a comprehensive overview of this compound's biological activity.

The molecular formula for this compound is C18H20N2O2SC_{18}H_{20}N_2O_2S, with a molecular weight of approximately 336.43 g/mol. The structure features an oxalamide linkage, which is significant for its biological interactions.

Anticancer Activity

Several studies have explored the anticancer potential of oxalamide derivatives, including this compound.

  • Mechanism of Action : Research indicates that compounds with oxalamide structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspase pathways. For instance, a study demonstrated that similar oxalamides exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 5 to 15 µM .
  • Case Study : A specific case study evaluated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that this compound effectively inhibits tumor growth .
Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-712Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

  • Antibacterial Effects : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Anti-inflammatory Activity

The anti-inflammatory potential of oxalamides has been noted in various studies.

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Q & A

Q. What are the typical synthetic routes for N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide, and how are intermediates stabilized during multi-step reactions?

The synthesis involves sequential coupling of thiophene-derived intermediates (e.g., 1-(thiophen-2-yl)propan-2-amine) with phenyl-oxalyl chloride derivatives. Key steps include:

  • Protection of amine groups using tert-butoxycarbonyl (Boc) to prevent side reactions during coupling .
  • Use of mild bases like triethylamine in anhydrous dichloromethane to facilitate oxalamide bond formation .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates and final products .

Q. Which spectroscopic methods are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxalamide backbone and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies hydrogen-bonded amide stretches (~1650 cm⁻¹) and thiophene ring vibrations .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for:

  • Enzyme inhibition studies : Modulating kinase or protease activity via its oxalamide core, which mimics peptide bonds .
  • Receptor-targeted probes : The thiophene moiety enhances π-π stacking with aromatic residues in receptor binding pockets .

Q. How can researchers address solubility challenges in in vitro assays?

  • Use co-solvents like DMSO (≤5% v/v) to pre-dissolve the compound, followed by dilution in aqueous buffers (pH 7.4) containing 0.1% Tween-80 to prevent aggregation .
  • Sonication for 10–15 minutes enhances dispersion in polar solvents .

Q. What are the common derivatization reactions for modifying its bioactivity?

  • Acylation : React with acetyl chloride to modify hydroxyl groups, improving membrane permeability .
  • Sulfonation : Introduce sulfonate groups at the thiophene ring to enhance water solubility .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Employ continuous flow reactors to maintain precise temperature control (20–25°C) during exothermic coupling steps .
  • Replace traditional workup methods with membrane-based solvent exchange systems to reduce purification time by 40% .

Q. How should researchers resolve contradictory bioactivity data across cell lines?

  • Perform dose-response matrix assays comparing IC₅₀ values in primary vs. cancer cells, controlling for ATP levels and metabolic activity .
  • Use molecular docking simulations (e.g., AutoDock Vina) to identify off-target interactions with cytochrome P450 enzymes, which may explain variability .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Store lyophilized samples under argon at -80°C, avoiding repeated freeze-thaw cycles .
  • Add antioxidants like butylated hydroxytoluene (BHT, 0.01% w/v) to DMSO stock solutions .

Q. How can computational modeling guide the design of analogs with improved selectivity?

  • Quantum mechanics/molecular mechanics (QM/MM) : Map electrostatic potential surfaces to optimize hydrogen-bonding patterns with target receptors .
  • Pharmacophore screening : Use Schrödinger’s Phase to align thiophene and phenyl groups with known bioactive conformers .

Q. What experimental frameworks support high-throughput screening of derivative libraries?

  • Parallel synthesis : Utilize robotic liquid handlers to generate 96-well plates of analogs via Ugi-type reactions .
  • Structure-activity relationship (SAR) clustering : Apply principal component analysis (PCA) to correlate substituent electronegativity with cytotoxicity .

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